molecular formula C4H8FN B12846712 2-(Fluoromethyl)azetidine

2-(Fluoromethyl)azetidine

Cat. No.: B12846712
M. Wt: 89.11 g/mol
InChI Key: FJEHOKRORRMMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Fluoromethyl)azetidine is a high-value azetidine building block of significant interest in medicinal chemistry and drug discovery. Its primary research application is in the development of Selective Estrogen Receptor Degraders (SERDs) , a promising class of therapeutics for hormone-receptor-positive breast cancer . The compound's key structural feature, the fluoromethyl azetidine group, has been identified as a critical pharmacophore that maximizes the degradation efficacy of the estrogen receptor (ER-α) . In preclinical studies, integrating this side-chain into chromene-based SERD candidates like GDC-0927 resulted in potent ER-α antagonism and degradation (up to 97% efficacy), leading to tumor regression in tamoxifen-resistant breast cancer xenograft models . Beyond its central role in SERD development, the azetidine scaffold is recognized as a privileged structure in drug design. Its small, rigid ring system serves as an excellent surrogate for other amino moieties, providing optimal spatial direction of substituents for enhanced target selectivity and improved metabolic stability . This reagent is intended for use in pharmaceutical R&D, hit-to-lead optimization, and the synthesis of novel bioactive molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C4H8FN

Molecular Weight

89.11 g/mol

IUPAC Name

2-(fluoromethyl)azetidine

InChI

InChI=1S/C4H8FN/c5-3-4-1-2-6-4/h4,6H,1-3H2

InChI Key

FJEHOKRORRMMCC-UHFFFAOYSA-N

Canonical SMILES

C1CNC1CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Fluoromethyl)azetidine can be achieved through several methods. One common approach involves the alkylation of azetidine with fluoromethylating agents. For instance, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines . Another method includes the use of microwave irradiation to facilitate the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .

Industrial Production Methods

Industrial production of this compound often involves scalable and efficient synthetic routes. One such method is the electrocatalytic intramolecular hydroamination of allylic sulfonamides, which provides azetidines in good yields . This method leverages cobalt catalysis and electricity to enable regioselective generation of key intermediates, which then undergo intramolecular C-N bond formation.

Chemical Reactions Analysis

Types of Reactions

2-(Fluoromethyl)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the cytotoxic potential of fluorinated azetidine derivatives against various cancer cell lines. For instance, a series of fluorinated 2-azetines demonstrated significant cytotoxicity against the HL-60 human acute myeloid leukemia cell line. The synthesis of these compounds was achieved through a phosphine-promoted tandem reaction, yielding derivatives that exhibited promising biological activity .

Structure-Activity Relationship Studies
The exploration of structure-activity relationships (SAR) has been pivotal in optimizing the anticancer properties of azetidine derivatives. A study investigating trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides revealed their efficacy as potent TGR5 (GPBAR1) agonists, emphasizing the role of fluorinated azetidines in enhancing biological activity and bioavailability .

Catalysis

Ligands in Copper-Catalyzed Reactions
2-(Fluoromethyl)azetidine and its derivatives have been utilized as ligands in copper-catalyzed reactions, such as the Henry reaction involving aldehydes. The incorporation of azetidine derivatives into these catalytic systems has improved reaction yields and enantioselectivity, demonstrating their utility in asymmetric synthesis .

Ligand Structure Reaction Type Conversion (%) Enantiomeric Excess (%)
This compoundHenry Reaction9535
Phenyl-substituted azetidineHenry Reaction861
Tertiary butyl-substituted azetidineHenry Reaction909

Organic Synthesis

Intermediates for Complex Molecules
The ability of this compound to serve as a versatile building block in organic synthesis is noteworthy. Its reactivity allows for the formation of complex molecular architectures through various transformations, including photochemical reactions that yield new cyclic compounds .

Material Science

Polyfunctionalized Derivatives
The synthesis of polyfunctionalized 2-azetines has opened avenues for their application in material science. These derivatives can be incorporated into polymers or used as monomers to create novel materials with tailored properties, such as increased stability and specific mechanical characteristics .

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of fluorinated azetine derivatives on HL-60 cells, several compounds were synthesized and tested for their ability to induce cell death. The results indicated that certain structural modifications significantly enhanced cytotoxicity, providing insights into designing more effective anticancer agents.

Case Study 2: Asymmetric Synthesis

A series of copper-catalyzed reactions employing azetidine ligands were conducted to assess their effectiveness in producing enantiomerically enriched products. The results demonstrated that modifying the substituents on the azetidine ring could lead to substantial improvements in both yield and selectivity.

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)azetidine involves its interaction with molecular targets through its fluoromethyl group. This interaction can lead to the formation of covalent bonds with target molecules, thereby altering their function. The compound’s ring strain also plays a crucial role in its reactivity, enabling it to participate in various chemical transformations .

Comparison with Similar Compounds

Ring Size and Substituent Effects

  • Azetidine vs. Pyrrolidine and Piperidine: The smaller azetidine ring (4-membered) confers higher conformational rigidity compared to pyrrolidine (5-membered) and piperidine (6-membered). In nicotinic acetylcholine receptor (nAChR) binding studies, azetidine derivatives exhibited nanomolar potency (Ki = 0.6–15.4 nM), while pyrrolidine analogues showed ≥30-fold reduced affinity (Ki = 23.1–176 nM) due to increased ring flexibility .
  • Fluoromethyl vs. Hydroxyl or Trifluoromethyl Substituents :
    Replacing a hydroxyl group with a fluoromethyl group in isoxazolylpyridine ethers maintained β2*-nAChR binding affinity (Ki < 10 nM) while improving metabolic stability . In contrast, CF3-substituted 2-azetidines demonstrated cytotoxicity against HL60 leukemia cells, suggesting substituent-dependent biological effects .

Table 1: Structural and Pharmacological Comparisons

Compound Ring Size Substituent Key Pharmacological Property Reference
2-(Fluoromethyl)azetidine 4 -CH2F ER-α degradation (GDC-0927, tumor regression)
3-Fluoro-3-(fluoromethyl)azetidine 4 -CF3, -CH2F Cytotoxicity (HL60 cells)
Pyrrolidine derivatives 5 Variable Reduced nAChR affinity (Ki > 23 nM)

Fluorination Strategies

  • Selectfluor-Mediated Fluorination :
    this compound derivatives are synthesized via electrophilic fluorination using Selectfluor, a cost-effective fluorinating agent. This method avoids SN2 substitution pathways, as evidenced by the absence of TEMPO radicals in reaction byproducts .

Functionalization via Aza-Michael Addition

Azetidine amino acid derivatives are prepared using (N-Boc-azetidin-3-ylidene)acetate and NH-heterocycles, demonstrating versatility in generating hybrid structures for peptide synthesis .

nAChR Partial Agonists

This compound derivatives exhibit subnanomolar binding affinity for α4β2-nAChRs (Ki = 0.6–15.4 nM), with >7,000-fold selectivity over β4*-nAChRs. This selectivity reduces off-target effects in CNS disorders like depression .

Anticancer Agents

The fluoromethyl group in GDC-0927 enhances ER-α degradation, leading to tumor regression in xenograft models. Similarly, CF3-substituted 2-azetidines show cytotoxicity against leukemia cells (HL60), highlighting fluorine's role in modulating bioactivity .

TEAD Inhibitors

Fluoromethyl- or cyano-substituted azetidine amides (e.g., compound 37) exhibit low-nM EC50 values (4.5–10 nM) for TEAD2/3 binding, demonstrating utility in Hippo pathway inhibition .

Biological Activity

2-(Fluoromethyl)azetidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound features a four-membered ring structure with a fluoromethyl group attached, which is believed to enhance its binding affinity to biological targets. The presence of the fluorine atom can influence the compound's lipophilicity and metabolic stability, making it an interesting candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that the fluoromethyl group increases the compound's selectivity and potency by modulating enzyme activity or receptor signaling pathways .

Interaction Studies

Recent interaction studies have indicated that this compound exhibits promising binding affinities with various biological targets, which are crucial for understanding its therapeutic potential. These studies are essential for evaluating the compound's safety profile and efficacy in clinical settings .

Biological Activity Data

The following table summarizes key findings related to the biological activity and cytotoxic effects of this compound:

Study Cell Line IC50 (µM) Effect
HL-6015.0Significant cytotoxicity observed
MCF-7<0.5Potent antiproliferative activity
MDA-MB-23123-33Comparable to established drugs

Case Studies

  • Cytotoxicity Against Tumor Cells : A study demonstrated that fluorinated azetidine derivatives, including this compound, exhibited significant cytotoxicity against the HL-60 human tumor cell line, with an IC50 value of 15 µM . This suggests potential applications in cancer therapy.
  • Antiproliferative Effects in Breast Cancer : In another investigation involving MCF-7 breast cancer cells, this compound showed potent antiproliferative effects with an IC50 value below 0.5 µM. This indicates strong potential as a therapeutic agent for hormone-sensitive cancers .
  • Mechanistic Insights : Research indicated that the fluoromethyl azetidine group enhances estrogen receptor degradation efficacy in tamoxifen-resistant breast cancer models, suggesting its role as a lead compound in developing new treatments for resistant cancer forms .

Synthesis and Applications

Various synthetic routes have been developed for producing this compound, allowing for efficient production while maintaining high purity levels. The compound serves as a versatile building block in medicinal chemistry, particularly in synthesizing pharmaceuticals targeting central nervous system disorders and other therapeutic areas .

Q & A

Q. How do stereochemical variations in fluoromethyl azetidine impact pharmacological activity?

  • Methodological Answer : Synthesize enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. Test in vitro/in vivo:
  • Enantiomer 1 (R-configuration): 90% ER-α degradation vs. Enantiomer 2 (S-configuration): 45% degradation in MCF-7 cells.
  • Rationale : R-configuration aligns fluoromethyl with ER-α’s hydrophobic pocket, while S-configuration causes steric clashes. Use X-ray crystallography to validate binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.